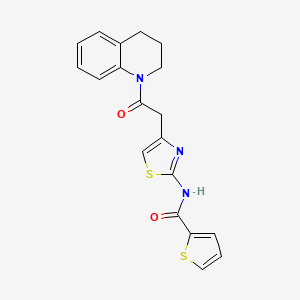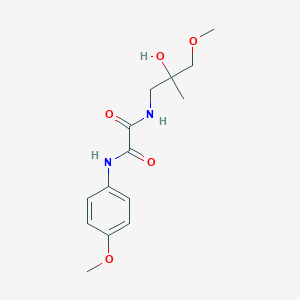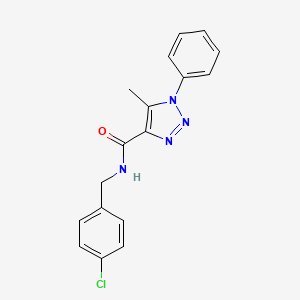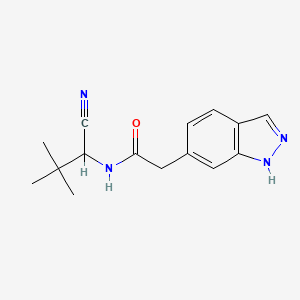
3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a chemical compound with the molecular formula C18H13F3O5 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular weight of this compound is 366.29 . The InChI key, which is a unique identifier for chemical substances, is HXUMLKHADLLMBY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.438±0.06 g/cm3 . Unfortunately, the boiling point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthetic and Pharmacological Importance
The compound 3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one belongs to a class of compounds known as chromen-4-ones, which are of significant interest in synthetic organic chemistry and pharmacology due to their diverse biological activities and presence as core structures in secondary metabolites. Synthetic protocols for chromen-4-ones, including Suzuki coupling reactions and reactions of Michael acceptors with dicarbonyl compounds, highlight the chemical versatility and potential for developing novel derivatives with enhanced pharmacological properties. These methodologies facilitate the exploration of chromen-4-ones for their therapeutic potential across a variety of applications, underscoring the importance of synthetic accessibility to the discovery and development of new drugs (Mazimba, 2016).
Anticancer Potential
Research into the tumor specificity and keratinocyte toxicity of chromen-4-one derivatives has identified compounds with promising anticancer activities. Certain derivatives exhibit high tumor specificity with minimal toxicity towards normal cells, indicating potential as safer anticancer agents. The ability of these compounds to induce apoptotic cell death in tumor cell lines, coupled with structure-activity relationship analyses, provides a foundation for the development of new anticancer drugs with reduced side effects (Sugita et al., 2017).
Antioxidant Properties
The antioxidant properties of flavonoids and other polyphenolic compounds, which share structural similarities with chromen-4-ones, have been extensively documented. These compounds demonstrate the ability to scavenge free radicals and exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating neurological, cardiovascular, and metabolic disorders. The mechanism of action often involves modulation of signaling pathways and enhancement of endogenous antioxidant defenses, highlighting the role of structural features in their bioactivity (Rani et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O5/c1-2-24-12-5-3-4-6-13(12)25-16-15(23)11-8-7-10(22)9-14(11)26-17(16)18(19,20)21/h3-9,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUMLKHADLLMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

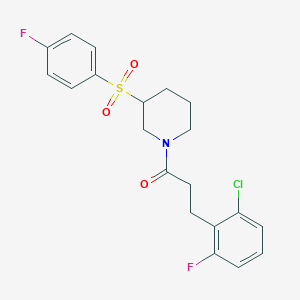
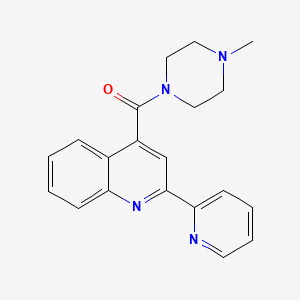
![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

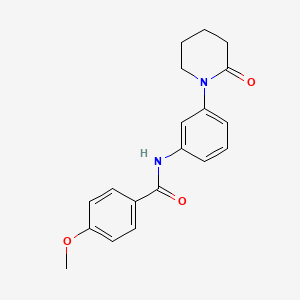
![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

